Product packaging for 4,5-Diethylbenzene-1,2-diamine(Cat. No.:CAS No. 86723-71-9)

4,5-Diethylbenzene-1,2-diamine

Cat. No.: B3057963
CAS No.: 86723-71-9
M. Wt: 164.25 g/mol
InChI Key: PXMRKLJOIVTBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Diethylbenzene-1,2-diamine (CAS 86723-71-9) is an organic compound with the molecular formula C 10 H 16 N 2 and a molecular weight of 164.25 g/mol . This substituted o-phenylenediamine serves as a versatile and valuable building block in organic synthesis and chemical research. Its structure, featuring two amine groups on a benzene ring that is further substituted with diethyl groups, makes it a key precursor for the synthesis of more complex heterocyclic systems and functional molecules . The diethyl substituents can influence the electron density and steric profile of the compound, offering unique reactivity and properties compared to its non-alkylated or methylated analogues . As a specialist diamine, it is primarily used in research applications, including the development of novel ligands, functional materials, and as an intermediate in pharmaceutical research. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions recommend keeping the compound in a dark place under an inert atmosphere at 2-8°C to maintain stability and purity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2 B3057963 4,5-Diethylbenzene-1,2-diamine CAS No. 86723-71-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86723-71-9

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

4,5-diethylbenzene-1,2-diamine

InChI

InChI=1S/C10H16N2/c1-3-7-5-9(11)10(12)6-8(7)4-2/h5-6H,3-4,11-12H2,1-2H3

InChI Key

PXMRKLJOIVTBOK-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1CC)N)N

Canonical SMILES

CCC1=CC(=C(C=C1CC)N)N

Origin of Product

United States

Synthetic Methodologies for 4,5 Diethylbenzene 1,2 Diamine and Its Derivatives

Strategic Approaches to the Benzene-1,2-diamine Core Synthesis

The creation of the benzene-1,2-diamine (o-phenylenediamine) core is a fundamental step in the synthesis of 4,5-Diethylbenzene-1,2-diamine. The two primary methods for this are the reduction of nitroaromatic precursors and nucleophilic aromatic substitution.

Reduction of Nitroaromatic Precursors to Diamines

The reduction of dinitro or nitroamino compounds is a common and effective method for producing aromatic diamines. archive.org This process typically involves the catalytic hydrogenation of a nitroaromatic precursor. For instance, 1,2-diethyl-4,5-dinitrobenzene can be reduced to this compound. 888chem.com

A variety of catalysts can be employed for this transformation, with nickel-based catalysts like Raney nickel and palladium on carbon (Pd/C) being particularly common. researchgate.net The choice of catalyst and reaction conditions, such as hydrogen pressure and temperature, can significantly influence the yield and selectivity of the reaction. scribd.com For example, the catalytic hydrogenation of 4,6-dimethyl-2-nitroaniline to 4,5-dimethylbenzene-1,2-diamine (B154071) has been achieved with a 96% yield using 10% Pd/C under 25 psi of hydrogen gas at room temperature for 2 hours.

The reduction of nitroaromatics can also be achieved using other reducing agents, such as sodium dithionite (B78146) in the presence of aldehydes, which allows for a one-pot reduction and functionalization of o-nitroanilines to yield N-substituted phenylenediamines.

Table 1: Catalytic Hydrogenation of Nitroaromatic Precursors
PrecursorProductCatalystConditionsYield
4,6-Dimethyl-2-nitroaniline4,5-dimethylbenzene-1,2-diamine10% Pd/CH₂ (25 psi), Ethanol, Room Temp, 2 hrs96%
3-chloro-2-fluoronitrobenzene3-chloro-2-fluoroanilineRaney nickelH₂ (1.5 MPa), Methanol (B129727), 35–45°C95.5%
p-nitroanilinep-phenylenediamine5% Pd/CVaried H₂ pressure and temperature-
2-methoxy-5-nitroaniline4-methoxy-1,3-benzenediamine5% Pd/CVaried H₂ pressure and temperature-

Nucleophilic Substitution Reactions in Aromatic Systems

Nucleophilic aromatic substitution (SNA) offers an alternative route to the synthesis of benzene-1,2-diamines. wikipedia.org This method involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. The presence of electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group facilitates this reaction. wikipedia.orgpressbooks.pub

For example, N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine has been synthesized in a two-step process starting from 3,5-bis(trifluoromethyl)benzylamine (B151408) and 1-fluoro-2-nitrobenzene. researchgate.net A recent development is the "directed SNAr (dSNAr)" reaction, which allows for the ortho-specific substitution of haloarenes with amines in the presence of pyridine, even without a strong electron-withdrawing group on the aromatic substrate. rsc.org

Targeted Diethyl Functionalization and Analogous Derivatization

Once the benzene-1,2-diamine core is established, the next step is the introduction of diethyl groups and other functionalizations.

Alkylation and Acylation Strategies for Amine Modification

Alkylation and acylation are key strategies for modifying the amine groups of benzene-1,2-diamine. Alkylation involves the reaction of the diamine with an alkylating agent, such as an alkyl halide, to introduce alkyl groups onto the nitrogen atoms. google.com For instance, N¹,N²-dimethylbenzene-1,2-diamine can be prepared by the methylation of benzene-1,2-diamine using methyl iodide or dimethyl sulfate.

Acylation, the introduction of an acyl group, is another important modification. This can be achieved by reacting the diamine with acylating agents like acyl chlorides or anhydrides. nih.gov For example, 4,5-dimethylbenzene-1,2-diamine can be reacted with various acylating agents to produce novel therapeutic agents.

Advanced Reaction Protocols and Reaction Engineering

Modern synthetic chemistry employs advanced techniques to improve reaction efficiency, reduce reaction times, and enhance product yields.

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of heterocyclic compounds, including derivatives of this compound. jchemrev.comsciforum.net Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.gov

This technique has been successfully applied to the synthesis of benzimidazoles from o-phenylenediamines and aldehydes or carboxylic acids. mdpi.comdergipark.org.trshawnee.edu For example, the microwave-assisted synthesis of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and various aldehydes resulted in high yields (86-99%) and short reaction times (5-10 minutes). mdpi.com Similarly, a library of 2,4-disubstituted 1,5-benzodiazepines was synthesized using both microwave and conventional methods, with the microwave-assisted approach showing significant advantages. researchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a Dihydrotriazine Library nih.gov
MethodAverage Reaction TimePurityIsolated Yields
Conventional22 hoursLowerComparable
Microwave35 minutesHigherComparable

Catalytic Synthesis Routes and Mechanistic Considerations

The predominant method for synthesizing o-phenylenediamines, including what would be the route to this compound, is the catalytic hydrogenation of the corresponding ortho-nitroaniline or 1,2-dinitrobenzene (B166439) precursors. This transformation is a cornerstone of industrial and laboratory synthesis due to its efficiency and the availability of the nitroaromatic starting materials.

The catalytic hydrogenation of dinitroaromatics is a complex multi-step reaction. dntb.gov.ua For instance, the hydrogenation of m-dinitrobenzene to m-phenylenediamine (B132917) is understood to proceed through consecutive reactions, with the intermediate m-nitroaniline being formed first. researchgate.net The subsequent reduction of the nitroaniline to the diamine is often the rate-determining step. researchgate.net Kinetic studies using a Pt/TiO2 catalyst suggest that the reaction follows a Langmuir-Hinshelwood mechanism, where the reaction occurs on the catalyst surface between adsorbed reactants. researchgate.net The apparent activation energies for the reduction of m-dinitrobenzene to m-nitroaniline and the subsequent reduction to m-phenylenediamine have been determined as 33.4±0.4 kJ/mol and 39.8±0.6 kJ/mol, respectively. researchgate.net

A variety of metal catalysts are effective for this transformation. Noble metal catalysts, such as platinum and palladium, are highly active. dntb.gov.uaresearchgate.net However, significant research has focused on developing catalysts based on more abundant and less expensive metals like nickel. For example, La2O3-promoted Ni/SiO2 catalysts have shown high activity and selectivity in the liquid-phase hydrogenation of m-dinitrobenzene, achieving up to 97.1% conversion and 94% yield of m-phenylenediamine. elsevierpure.com The promoter, La2O3, is believed to enhance the dispersion of the active nickel species on the silica (B1680970) support. elsevierpure.com

More advanced catalytic methods for preparing 1,2-diamines are also emerging. Rhodium-catalyzed intramolecular C-H amination of hydroxylamine-derived sulfamate (B1201201) esters provides a pathway to differentially substituted 1,2-diamine products. nih.govacs.org This method involves the formation of a unique oxathiadiazinane heterocycle intermediate, which is then reduced to the target diamine. nih.govacs.org Another innovative route involves the direct conversion of cyclohexanones into substituted o-phenylenediamines using an iodine and copper co-catalyzed system that employs air as the oxidant. rsc.org

Table 1: Catalytic Systems for the Synthesis of Substituted Phenylenediamines and Related Diamines

Catalyst SystemSubstrateProductKey Findings & ConditionsReference
Ni/3%La₂O₃-SiO₂m-Dinitrobenzenem-PhenylenediamineAchieved 97.1% conversion and 94% yield. The catalyst was reusable for at least six cycles. elsevierpure.com
Pt/TiO₂m-Dinitrobenzenem-PhenylenediamineUsed to study reaction kinetics. The reduction of the intermediate m-nitroaniline was the rate-determining step. researchgate.net
Rh₂(oct)₄Hydroxylamine-derived sulfamate estersSubstituted 1,2-diaminesProceeds via intramolecular C-H insertion to form a heterocyclic intermediate, followed by reduction. nih.govacs.org
Iodine and Copper(II) triflateCyclohexanones and various aminesSubstituted o-phenylenediaminesAromatization via selective oxygenation and dehydrogenation using air as the oxidant. rsc.org
Pt clusters on nanodiamond@graphene (Ptₙ/ND@G)2,4-Dinitrotoluene2,4-ToluenediamineDemonstrated exceptionally high turnover frequency (TOF) of 40647 h⁻¹, outperforming single Pt atoms and nanoparticles. dntb.gov.ua

Green Chemistry Principles in the Preparation of Diamine Architectures

The application of green chemistry principles to the synthesis of diamines is critical for minimizing environmental impact. This involves developing routes with high atom economy, using safer solvents and reagents, employing catalytic rather than stoichiometric reagents, and reducing energy consumption.

A significant advancement in green synthesis is the use of acceptorless dehydrogenative coupling (ADC) reactions. frontiersin.org This strategy can be applied to synthesize polyamides from diols and diamines, a process that liberates only molecular hydrogen as a byproduct, avoiding the toxic reagents and stoichiometric waste associated with traditional methods. elsevierpure.com Ruthenium-pincer complexes have proven effective as catalysts for this transformation under neutral conditions. elsevierpure.com Similarly, earth-abundant metals like manganese and iron have been used to catalyze the dehydrogenative coupling of alcohols and amines, which represents an environmentally benign methodology. frontiersin.orgacs.org

The choice of solvent is another key aspect of green synthesis. An eco-friendly protocol for preparing N,N´-dibenzyl diamines involves the reduction of di-Schiff bases in water, eliminating the need for organic solvents and azeotropic water removal. ccsenet.orgresearchgate.net Subsequent reduction with sodium borohydride (B1222165) can be performed under solvent-free conditions with excellent yields. ccsenet.orgresearchgate.net Photocatalysis offers another avenue for green synthesis, enabling reactions under mild conditions, often without the need for metal catalysts. rsc.orgrsc.org For example, the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes can be achieved using Rose Bengal as an organic photocatalyst in open air, powered by an LED bulb. acs.org

Utilizing air as a green oxidant is another effective strategy. A novel method for converting cyclohexanones directly into substituted o-phenylenediamines uses a co-catalytic system of iodine and a Lewis acid with air as the terminal oxidant, highlighting a practical and green approach. rsc.org Furthermore, the synthesis of diamines from renewable feedstocks, such as terpenes, is being explored to reduce reliance on fossil resources. nih.gov

Table 2: Examples of Green Synthetic Routes in Diamine Chemistry

MethodologyCatalyst/ReagentGreen Chemistry Principle(s)Key FeaturesReference
Dehydrogenative CouplingRu(II)-PNS(O) pincer complexesAtom Economy, Waste PreventionCondensation of alcohols and aromatic diamines with liberation of H₂ only; oxidant-free. rsc.org
Reduction of di-Schiff basesNone (for Schiff base formation); NaBH₄ (for reduction)Safer Solvents, Catalyst-FreeUses water as a solvent for di-Schiff base formation; reduction is solvent-free. ccsenet.orgresearchgate.net
Dehydrogenative CouplingTricarbonyl (η⁴-cyclopentadienone) iron complexUse of Earth-Abundant Metals, Atom EconomyIron-catalyzed synthesis of benzimidazoles from alcohols and diamines, releasing only H₂O and H₂. frontiersin.org
Oxidative Aromatization/AminationIodine/Lewis AcidUse of Benign Oxidant (Air)Direct synthesis of o-phenylenediamines from cyclohexanones using air as the green oxidant. rsc.org
Amination of Ethylene GlycolVarious heterogeneous and homogeneous catalystsUse of Renewable Feedstocks (potentially), Atom EconomyConsidered a clean and green production process for ethylenediamine, producing only water as a byproduct. acs.org
Diels-Alder / HydrogenationVisible light / Heterogeneous catalystUse of Renewable Feedstocks, Benign ReagentsSynthesis of a terpene-based diamine (1,4-p-menthane diamine) from α-terpinene. nih.gov

Reactivity and Mechanistic Pathways of 4,5 Diethylbenzene 1,2 Diamine

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

The benzene ring of 4,5-diethylbenzene-1,2-diamine, activated by two amine and two ethyl substituents, is highly susceptible to electrophilic aromatic substitution. In contrast, nucleophilic aromatic substitution on the unsubstituted ring is generally unfavorable unless activated by strongly electron-withdrawing groups, which are absent in this molecule.

Electrophilic Aromatic Substitution:

The amino groups are powerful activating groups and ortho-, para-directors. The ethyl groups are also activating and ortho-, para-directing. This combined effect makes the positions ortho and para to these groups highly reactive towards electrophiles. Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with halogens (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst is expected to proceed readily, leading to the substitution of hydrogen atoms on the aromatic ring. lkouniv.ac.inmsu.edu

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (NO₂) onto the ring. leah4sci.com The strong activating nature of the diamine may lead to oxidation or require milder nitrating agents.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (SO₃H) onto the ring. lkouniv.ac.in This reaction is often reversible. lkouniv.ac.in

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups can be achieved using alkyl halides or acyl halides with a Lewis acid catalyst. nptel.ac.in However, the presence of the basic amine groups can complicate these reactions by forming complexes with the Lewis acid catalyst.

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich benzene ring on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. msu.edulibretexts.org

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAAr) typically requires the presence of strong electron-withdrawing groups (like NO₂) on the aromatic ring and a good leaving group. masterorganicchemistry.compressbooks.pubopenstax.org Since this compound possesses electron-donating groups, it is not a suitable substrate for this type of reaction under standard conditions. masterorganicchemistry.com Another pathway for nucleophilic substitution is the benzyne (B1209423) mechanism, which occurs under harsh conditions with strong bases, but this is less common for diamino-substituted benzenes. pressbooks.pubmasterorganicchemistry.com A radical-nucleophilic aromatic substitution (SRN1) mechanism is another possibility, involving a radical anion intermediate, but this is also less typical for this specific compound. wikipedia.org

Condensation and Cyclization Reactions for Heterocyclic Ring Formation

The adjacent amine groups of this compound make it an excellent precursor for the synthesis of various heterocyclic compounds through condensation and cyclization reactions.

Benzimidazoles are a significant class of heterocyclic compounds, and their synthesis from o-phenylenediamines is well-established.

Phillips-Ladenburg Reaction: This method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (e.g., acid chloride, ester) under acidic conditions and often at elevated temperatures. semanticscholar.orgcolab.wsresearchgate.net For this compound, this reaction would yield 5,6-diethyl-2-substituted-benzimidazoles. The reaction proceeds through the formation of an amide intermediate, followed by intramolecular cyclization and dehydration. semanticscholar.org

Weidenhagen Reaction: This reaction utilizes aldehydes or ketones as the carbonyl component. semanticscholar.orgresearchgate.net The condensation of this compound with an aldehyde in the presence of an oxidizing agent or under aerobic conditions would lead to the formation of a 2-substituted-5,6-diethylbenzimidazole. semanticscholar.org The reaction likely proceeds through the formation of a Schiff base, followed by cyclization and oxidation.

Recent developments have focused on greener and more efficient protocols, such as catalyst-free reactions in methanol (B129727) at ambient temperature, which can provide high yields in a very short time. uit.no

The reaction of this compound with various carbonyl compounds is a cornerstone for synthesizing a diverse range of heterocyclic structures.

Aldehydes and Ketones: Besides the Weidenhagen reaction for benzimidazoles, the condensation with 1,2-dicarbonyl compounds (α-diketones) is a classic method for synthesizing quinoxalines. nih.govacgpubs.orgraco.cat The reaction with aldehydes can also lead to the formation of Schiff bases. researchgate.net

Carboxylic Acids and their Derivatives: As mentioned in the Phillips-Ladenburg reaction, carboxylic acids are key reagents for benzimidazole (B57391) synthesis. semanticscholar.orgcolab.wsresearchgate.net The use of reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) with disubstituted anilines can lead to the formation of urea (B33335) derivatives. koreascience.kr

Table 1: Reactions of this compound with Carbonyl Compounds
Carbonyl Compound TypeReagent ExampleProduct TypeReaction Name/TypeReference(s)
Carboxylic AcidAcetic Acid2-Methyl-5,6-diethylbenzimidazolePhillips-Ladenburg Reaction semanticscholar.orgcolab.ws
AldehydeBenzaldehyde2-Phenyl-5,6-diethylbenzimidazoleWeidenhagen Reaction semanticscholar.orgresearchgate.net
α-DiketoneBenzil2,3-Diphenyl-6,7-diethylquinoxalineQuinoxaline (B1680401) Synthesis nih.govacgpubs.org
Carbonylating Agent1,1'-CarbonyldiimidazoleUrea derivativeCarbonyl Insertion koreascience.kr

Quinoxalines are another important class of N-heterocycles readily synthesized from this compound.

Quinoxaline Synthesis: The most common method is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (e.g., benzil, glyoxal). nih.govresearchgate.netrsc.org This reaction is often catalyzed by acids or various metal catalysts and can be performed under a range of conditions, including room temperature and solvent-free grinding. nih.govrsc.org The reaction of this compound with a 1,2-diketone would yield a 6,7-diethyl-2,3-disubstituted quinoxaline.

Other nitrogen-containing heterocycles can also be synthesized. For instance, reactions with β-ketosulfones can lead to substituted benzimidazoles. researchgate.net

Oxidative and Reductive Transformation Studies of the Amine Functionalities

The amine groups of this compound are susceptible to both oxidation and reduction, although reduction is less common as they are already in a reduced state.

Oxidation: The oxidation of o-phenylenediamines can be a complex process. Mild oxidation can be a key step in the synthesis of benzimidazoles from aldehydes (Weidenhagen reaction). semanticscholar.org Stronger oxidizing agents can lead to the formation of quinone-diimines or other polymeric materials. The oxidation of similar aromatic diamines has been studied in the context of forming more complex heterocyclic systems.

Investigations into Reaction Mechanisms and Intermediate Species

The study of reaction mechanisms involving this compound is crucial for optimizing reaction conditions and understanding product formation.

Electrophilic Aromatic Substitution: The mechanism proceeds through a well-understood arenium ion intermediate, which is a resonance-stabilized carbocation. msu.edulibretexts.org The stability of this intermediate is enhanced by the electron-donating ethyl and amino groups.

Benzimidazole Formation: In the Phillips-Ladenburg reaction, the mechanism involves initial N-acylation to form an amide, followed by intramolecular cyclization and dehydration. semanticscholar.org The Weidenhagen reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to the benzimidazole. uit.no

Quinoxaline Formation: The synthesis of quinoxalines from o-phenylenediamines and α-dicarbonyls involves a double condensation reaction. The mechanism is believed to proceed through the initial formation of a mono-Schiff base, followed by intramolecular cyclization to form a dihydroquinoxaline intermediate, which then eliminates a molecule of water to give the aromatic quinoxaline.

Intermediate Species: Spectroscopic techniques and computational studies can be employed to detect and characterize transient intermediates such as Schiff bases, amides, and carbocations, providing deeper insight into the reaction pathways.

Elucidation of Reaction Pathway Energetics and Transition States

The study of a chemical reaction's mechanism involves understanding the energy changes that occur as reactants are converted into products. tutorchase.com This journey is visualized using a reaction pathway diagram, which plots potential energy against the reaction coordinate. Key features of this diagram are the reactants, products, any intermediates, and the transition states—the high-energy, unstable configurations that must be surpassed for the reaction to proceed. savemyexams.com The energy required to reach the highest transition state from the reactants is known as the activation energy (Ea). tutorchase.comsavemyexams.com

While specific experimental or computational studies detailing the reaction pathway energetics for this compound are not extensively documented in publicly available literature, the mechanisms can be inferred from studies on closely related analogs like o-phenylenediamine and 4,5-dimethyl-o-phenylenediamine. nih.govtandfonline.com Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for modeling these reaction pathways. tandfonline.comresearchgate.net Such studies calculate the geometries and energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction mechanism. researchgate.net

For instance, the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound to form a quinoxaline is a classic and widely studied transformation. sapub.orgnih.govresearchgate.net The proposed mechanism generally involves:

Nucleophilic attack of one amino group on a carbonyl carbon of the dicarbonyl compound.

Formation of a hemiaminal intermediate.

Dehydration to form an imine (Schiff base).

Intramolecular cyclization via the attack of the second amino group on the remaining carbonyl group.

A final dehydration step to yield the aromatic quinoxaline ring.

DFT calculations on related systems help to map out the potential energy surface for such multi-step processes. mdpi.com These calculations can determine which step is rate-limiting by identifying the transition state with the highest energy barrier. For example, DFT studies on derivatives of o-phenylenediamine have been used to analyze structural parameters, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO) to understand stability and reactivity. tandfonline.comscispace.com Although transition states are often not explicitly calculated in all studies, the energetic profiling of intermediates provides critical insight into the most likely reaction pathway. researchgate.net

Role of Amine Basicity and Steric Effects on Reactivity

The reactivity of this compound is a delicate balance between the electronic effects that govern the nucleophilicity of the amine groups and the steric hindrance imposed by the substituents on the aromatic ring.

Amine Basicity: The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. savemyexams.com For aromatic amines like anilines, the lone pair is delocalized into the benzene ring's π-system, which reduces its availability and makes them weaker bases than aliphatic amines. pdx.edumasterorganicchemistry.com

In this compound, the two ethyl groups attached to the benzene ring play a crucial role. Alkyl groups are electron-donating via a positive inductive effect (+I). libretexts.org This effect increases the electron density on the aromatic ring and, consequently, on the nitrogen atoms of the amino groups. This increased electron density makes the lone pairs more available for donation to a proton or an electrophile, thereby increasing the basicity of the amine compared to unsubstituted o-phenylenediamine. savemyexams.comwikipedia.org Therefore, this compound is expected to be a stronger base and a more potent nucleophile than o-phenylenediamine itself.

Steric Effects: While the electronic effect of the ethyl groups enhances reactivity, their physical size introduces steric hindrance. cymitquimica.com Steric hindrance is the spatial congestion caused by bulky functional groups, which can impede the approach of reactants and slow down reaction rates. The ethyl groups on this compound are larger than the methyl groups on its commonly studied analog, 4,5-dimethyl-o-phenylenediamine.

Advanced Spectroscopic Characterization and Structural Elucidation of 4,5 Diethylbenzene 1,2 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis: Proton and Carbon Chemical Shifts for Structural Confirmation and Electronic Environment Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4,5-Diethylbenzene-1,2-diamine, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular structure.

Proton (¹H) NMR Spectroscopy:

The aromatic protons (H-3 and H-6) are expected to appear as a singlet due to the symmetrical substitution pattern of the benzene (B151609) ring. The electron-donating nature of the two amino groups and the two ethyl groups would lead to an upfield shift (lower ppm value) for these aromatic protons compared to unsubstituted benzene (δ ≈ 7.34 ppm). The chemical shift for these protons is anticipated to be in the range of δ 6.5-7.0 ppm.

The protons of the amino groups (-NH₂) typically exhibit a broad signal, the chemical shift of which is highly dependent on the solvent, concentration, and temperature. This signal is expected in the range of δ 3.0-5.0 ppm.

The ethyl groups will present a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring will appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) will appear as a triplet, coupled to the methylene protons. The electron-donating character of the aromatic ring would slightly influence the chemical shifts of these alkyl protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H6.5 - 7.0Singlet-
Amine-H3.0 - 5.0Broad Singlet-
Methylene-H (-CH₂-)~2.5Quartet~7.5
Methyl-H (-CH₃)~1.2Triplet~7.5

Carbon (¹³C) NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are expected, corresponding to the four types of aromatic carbons and the two types of carbons in the ethyl groups.

The methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl groups will have characteristic chemical shifts in the aliphatic region of the spectrum, typically below 40 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
C-1, C-2 (C-NH₂)130 - 140
C-4, C-5 (C-CH₂CH₃)135 - 145
C-3, C-6 (Ar-CH)110 - 120
Methylene-C (-CH₂-)20 - 30
Methyl-C (-CH₃)10 - 20

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting of Functional Groups and Molecular Symmetries

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing molecular symmetry. These two techniques are complementary, as the selection rules governing them differ. ksu.edu.sa

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. libretexts.org

Key expected IR absorption bands include:

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching (Aromatic): These vibrations usually appear above 3000 cm⁻¹.

C-H Stretching (Aliphatic): The stretching vibrations of the C-H bonds in the ethyl groups are expected in the 2850-2960 cm⁻¹ region.

C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically give rise to several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond usually appears in the 1250-1350 cm⁻¹ range.

For the related compound, o-phenylenediamine (B120857), characteristic IR peaks have been observed that correspond to these vibrational modes. researchgate.net

Raman Spectroscopy:

Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. libretexts.org It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

For this compound, strong Raman signals are expected for:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene ring is often a strong and characteristic band in the Raman spectrum. The nature of the substituents on the aniline (B41778) ring can influence the frequency of this mode. nih.gov

C-C Stretching (Aliphatic): The carbon-carbon single bonds within the ethyl groups will also give rise to Raman signals.

Symmetric N-H Stretching: The symmetric N-H stretching vibration may also be observed in the Raman spectrum.

A comparative study of the Raman spectra of phenylenediamine isomers has shown the sensitivity of the ring breathing mode to the substitution pattern. nih.gov

Interactive Data Table: Key Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Asymmetric Stretch3400 - 3500Weak/Inactive
N-H Symmetric Stretch3300 - 3400Active
Aromatic C-H Stretch> 3000Active
Aliphatic C-H Stretch2850 - 2960Active
N-H Bend1600 - 1650Active
Aromatic C=C Stretch1450 - 1600Active
C-N Stretch1250 - 1350Active
Aromatic Ring BreathingWeak/InactiveStrong

X-ray Crystallography: Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Solid-State Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its molecular geometry.

While a crystal structure for this compound is not available in the searched literature, studies on related o-phenylenediamine derivatives provide insights into the expected structural features. For instance, the crystal structure of a nickel(II) complex with o-phenylenediamine reveals the coordination of the diamine to the metal center and the involvement of the amine groups in hydrogen bonding. nih.gov

In the solid state, it is anticipated that the molecules of this compound would engage in intermolecular hydrogen bonding between the amine groups of adjacent molecules. These interactions, along with van der Waals forces, would govern the crystal packing arrangement. The planarity of the benzene ring and the orientation of the ethyl and amino substituents would also be precisely determined. Such a study would also reveal details about polymorphism if the compound crystallizes in different forms.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). This allows for the unambiguous determination of the molecular formula.

For this compound (C₁₀H₁₆N₂), the expected exact mass of the molecular ion [M]⁺˙ can be calculated. HRMS would be able to distinguish this from other ions with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In electron ionization (EI) mass spectrometry, the molecular ion is formed, which then undergoes fragmentation to produce a series of daughter ions. For primary aromatic amines, a common fragmentation pathway involves the loss of a hydrogen radical to form a stable [M-1]⁺ ion. Another characteristic fragmentation is the loss of HCN or related neutral species from the aromatic ring. hnxb.org.cn

For this compound, key fragmentation pathways are expected to involve:

Loss of a methyl radical (•CH₃): Cleavage of the ethyl group can lead to the formation of an [M-15]⁺ ion.

Loss of an ethyl radical (•C₂H₅): This would result in an [M-29]⁺ ion.

Cleavage of the C-N bond: This can lead to fragments corresponding to the aromatic ring with one amino group and the loss of the other amino group and substituents.

Rearrangement reactions: Complex rearrangements can also occur, leading to a variety of fragment ions that can help to piece together the molecular structure.

The study of fragmentation patterns of related substituted anilines and benzidines shows that the nature and position of substituents significantly influence the fragmentation pathways. hnxb.org.cn

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

Fragment m/z (Nominal) Proposed Structure/Loss
[M]⁺˙164Molecular Ion
[M-H]⁺163Loss of a hydrogen radical
[M-CH₃]⁺149Loss of a methyl radical
[M-C₂H₅]⁺135Loss of an ethyl radical
[M-NH₂]⁺148Loss of an amino radical
[M-HCN]⁺˙137Loss of hydrogen cyanide

Computational Chemistry and Theoretical Investigations of 4,5 Diethylbenzene 1,2 Diamine

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is particularly well-suited for studying the electronic properties of aromatic compounds. DFT methods are used to calculate the electronic structure of molecules, providing fundamental information about geometry, orbital energies, and reactivity. Studies on similar molecules, such as substituted phenylenediamines and other benzene (B151609) derivatives, frequently utilize DFT to predict their molecular and electronic properties. rsc.org

Before any properties can be accurately calculated, the most stable three-dimensional structure of the 4,5-Diethylbenzene-1,2-diamine molecule must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to the lowest energy on the potential energy surface. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-31G**, are employed to perform these optimizations. researchgate.net

While specific optimized parameters for this compound are not available in the cited literature, a typical output from such a calculation on a related aromatic diamine would include the following parameters.

Illustrative Data Table of Optimized Geometrical Parameters (Hypothetical for this compound)

ParameterBond/AngleCalculated Value
Bond Length (Å)C-C (aromatic)~1.39-1.41
Bond Length (Å)C-N~1.40
Bond Length (Å)C-C (ethyl)~1.53
Bond Length (Å)N-H~1.01
Bond Angle (°)C-C-N~120
Dihedral Angle (°)C-C-C-H (ethyl)Variable (conformational)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and lower kinetic stability. mdpi.com Conversely, a large energy gap implies greater stability. researchgate.net DFT calculations are a standard method for determining the energies of these orbitals. reddit.com For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atoms of the amine groups, while the LUMO would likely be distributed over the aromatic ring's anti-bonding π-system.

Table of Frontier Molecular Orbital Energies for a Related Schiff Base (DMA)

ParameterEnergy (eV)
EHOMO-6.435
ELUMO-0.989
Energy Gap (ΔE)5.446

Data sourced from a DFT study on a Schiff base derived from 4,5-dimethyl-o-phenylenediamine, a structurally similar compound. rsc.org

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies are common. researchgate.net

The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within DFT to calculate NMR isotropic shielding values, which can then be converted to chemical shifts for comparison with experimental spectra. rsc.org Similarly, by calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be predicted, allowing for the assignment of bands in an experimental IR spectrum. scirp.org This predictive power is essential for confirming the synthesis of a target molecule like this compound and understanding its structural features.

Beyond the HOMO-LUMO gap, DFT provides a suite of descriptors that offer a more detailed picture of chemical reactivity. The Molecular Electrostatic Potential (MEP) map is a visualization of the total charge distribution on the surface of a molecule. It identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would be expected to show significant negative potential around the nitrogen atoms of the amine groups due to their lone pairs of electrons.

Fukui functions provide a more quantitative measure of local reactivity at each atomic site in a molecule. They indicate how the electron density at a specific atom changes upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic, electrophilic, and radical attacks.

Table of Global Chemical Reactivity Descriptors

DescriptorFormulaSignificance
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)Inverse of hardness; indicates higher reactivity.
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures the power to attract electrons.
Electrophilicity Index (ω)χ² / (2η)Measures the ability to accept electrons.

These descriptors are commonly calculated from FMO energies to predict a molecule's stability and reactivity profile. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. researchgate.net

For this compound, MD simulations could be used to explore its conformational flexibility in different environments, such as in a solvent like water or an organic solvent. These simulations can reveal how intermolecular interactions, like hydrogen bonding between the amine groups and solvent molecules, influence the molecule's behavior and stability. This information is crucial for understanding how the molecule behaves in a realistic chemical system, such as in solution or at an interface.

Quantum Chemical Calculations of Reaction Energetics and Mechanistic Pathways

Quantum chemical methods, including DFT, are instrumental in investigating the feasibility and mechanisms of chemical reactions. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, a complete reaction energy profile can be constructed. mdpi.com

For this compound, such calculations could be used to study a variety of reactions. For example, the reaction of the two adjacent amine groups with dicarbonyl compounds to form heterocyclic structures like quinoxalines is a common transformation for o-phenylenediamines. researchgate.net Theoretical calculations could determine the activation energy for this cyclization reaction, providing insight into the reaction rate and mechanism. Similarly, the energetics of oxidation at the amine groups or electrophilic substitution on the benzene ring could be explored, predicting the most likely reaction products under different conditions.

Based on a comprehensive search of available scientific literature, there is no specific research data published on the coordination chemistry, synthesis of metal complexes, or catalytic applications of the compound This compound . The search results yielded information on related but structurally distinct diamine ligands and their metal complexes.

Due to the strict requirement to focus solely on "this compound" and the absence of specific research on this compound in the provided search results, it is not possible to generate the requested article with scientifically accurate and verifiable information. Generating content based on related compounds would not adhere to the specific constraints of the request.

Therefore, the article cannot be written as the necessary foundational research on the synthesis, characterization, and application of metal complexes derived from this compound does not appear to be available in the public domain.

Applications in Advanced Materials Science Leveraging 4,5 Diethylbenzene 1,2 Diamine

Precursors for Polymeric Materials with Tailored Properties

The primary application of o-phenylenediamines, including 4,5-Diethylbenzene-1,2-diamine, is in the synthesis of high-performance polymers. The adjacent amine groups provide a reactive site for polycondensation reactions with various monomers to form thermally stable, chemically resistant polymers with tailored properties.

The most common reaction involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as a bisglyoxal or a bisbenzil, to form polyquinoxalines. acs.orgsapub.org This reaction is a facile and widely used method for creating robust, heterocyclic polymer backbones. sapub.org The resulting polyquinoxalines are a class of high-performance polymers known for their excellent thermal, mechanical, and hydrolytic stability. acs.org The incorporation of the 4,5-diethylbenzene moiety into the polyquinoxaline backbone is expected to enhance the polymer's processability. The alkyl substituents disrupt the close packing of polymer chains, reducing intermolecular forces and thereby increasing solubility in organic solvents. researchgate.net This allows for the formation of polymer films and coatings through solution-based techniques like spin coating. google.com

Similarly, this compound can react with dianhydrides through polycondensation to produce polyimides. researchgate.netsemanticscholar.orgresearchgate.net Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in aerospace and electronics. semanticscholar.orgresearchgate.netcore.ac.uk The structure of the diamine has a significant effect on the final properties of the polyimide. semanticscholar.orgrsc.org The presence of the ortho-substituted diethyl groups can increase the fractional free volume within the polymer matrix, which is advantageous for applications such as gas separation membranes where enhanced gas permeability is desired. semanticscholar.orgrsc.org

Table 1: Potential Polymeric Materials from this compound

Polymer ClassCo-monomer TypeKey Polymer PropertiesInfluence of Diethyl Groups
Polyquinoxalines Bis(1,2-dicarbonyl) compounds (e.g., 4,4'-dihydroxybenzil)High thermal stability, excellent chemical and hydrolytic resistance. acs.orgImproves solubility and processability, potentially modifies thermal transitions (e.g., glass transition temperature). researchgate.netgoogle.com
Polyimides Tetracarboxylic dianhydrides (e.g., PMDA, 6FDA)Exceptional thermal stability, high mechanical strength, chemical resistance. researchgate.netresearchgate.netEnhances solubility in organic solvents, increases fractional free volume, potentially improving gas permeability. semanticscholar.orgrsc.org
Benzimidazoles Carboxylic acidsHigh-performance fibers, films with excellent thermal and chemical stability.Increases solubility for easier processing into films and fibers.

Organic Electronic Materials: Contributions to Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

Derivatives of o-phenylenediamines are utilized in the field of organic electronics, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs) and organic semiconductors. The diamine moiety can be functionalized to create larger, conjugated molecules with specific electronic properties.

Materials derived from this compound could function as hole-transporting materials (HTMs) in OLEDs. researchgate.netrsc.orgnih.gov The aromatic amine structure is a common feature in many HTMs due to its electron-donating nature, which facilitates the transport of positive charge carriers (holes). The diethyl groups would enhance the solubility of these materials, allowing for the fabrication of thin films via solution-processing techniques, which can be more cost-effective than vacuum deposition methods. Moreover, substituents on the core molecule can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, allowing for the fine-tuning of energy levels to match other materials in the OLED stack for efficient charge injection and transport. nih.gov

Furthermore, the condensation of o-phenylenediamines can lead to the formation of fluorescent compounds. For example, carbon dots prepared from o-phenylenediamine have been shown to produce red, green, and blue light emission, making them candidates for use in white light-emitting diodes. documentsdelivered.com The reaction of this compound with pyrene-based aldehydes could yield pyrene-benzimidazole derivatives, which have been explored as blue emitters in OLEDs. nih.gov The diethyl groups would again contribute to better film-forming properties and could influence the photophysical properties, such as the emission wavelength and quantum efficiency, by altering the molecular packing in the solid state.

Table 2: Potential Roles of this compound Derivatives in Organic Electronics

Application AreaPotential RoleFunctionExpected Impact of Diethyl Groups
OLEDs Hole-Transporting Material (HTM)Facilitates the injection and transport of holes from the anode to the emissive layer. researchgate.netrsc.orgEnhances solubility for solution processing; allows tuning of HOMO/LUMO energy levels. nih.gov
OLEDs Host Material in Emissive LayerForms a matrix for phosphorescent or fluorescent dopant emitters. researchgate.netImproves film morphology and prevents aggregation of emitter molecules.
OLEDs Emitter MaterialForms the core of a fluorescent molecule (e.g., benzimidazole (B57391) derivatives). nih.govModifies photophysical properties (emission color, efficiency) and improves processability.
Organic Semiconductors Component in Conjugated PolymersForms part of the polymer backbone to influence electronic properties and morphology.Increases solubility and affects inter-chain packing, influencing charge carrier mobility.

Development of Chemosensors and Molecular Recognition Systems for Analytical Applications

The o-phenylenediamine (OPD) framework is a well-established recognition unit in the design of chemosensors, particularly for detecting metal ions and reactive nitrogen species like nitric oxide (NO). rsc.orgresearchgate.net The principle often relies on the selective reaction of the diamine group with the target analyte, leading to a measurable change in the optical properties (color or fluorescence) of the molecule. acs.org

OPD and its derivatives can be oxidized by various metal ions, such as Cu²⁺ and Ag⁺, to form the highly fluorescent product 2,3-diaminophenazine. acs.org This reaction forms the basis for sensitive and selective fluorescent sensors. acs.org Similarly, nitrogen-doped carbon quantum dots synthesized from OPD have been used as fluorescent sensors for the detection of Fe³⁺ ions in water samples, with a detection limit in the micromolar range. researchgate.net The reaction of the o-diamine with nitrosating species converts it into a benzotriazole (B28993) derivative, which is also highly fluorescent. rsc.orgresearchgate.net This transformation is used to detect nitric oxide, where the non-fluorescent diamine precursor becomes fluorescent upon reaction. rsc.orgresearchgate.net

In a sensor molecule based on this compound, the diamine moiety would serve as the active sensing site. researchgate.net The diethyl groups would enhance the sensor's solubility in various media and could influence its selectivity and sensitivity by modifying the electronic environment of the recognition site.

Table 3: Chemosensing Applications Based on the o-Phenylenediamine Scaffold

Target AnalyteSensing MechanismSignal OutputExample
Metal Ions (Cu²⁺, Ag⁺) Analyte-mediated oxidation of OPD to fluorescent 2,3-diaminophenazine. acs.orgFluorescence enhancement, colorimetric change.An autocatalytic fluorescence sensor for selective detection of Cu²⁺ and Ag⁺ ions. acs.org
Metal Ions (Fe³⁺) Quenching of fluorescence of OPD-derived carbon dots upon binding with Fe³⁺. researchgate.netFluorescence quenching.Nitrogen-doped carbon quantum dots with a detection limit of 0.296 µM for Fe³⁺. researchgate.net
Nitric Oxide (NO) Reaction with NO to form a fluorescent benzotriazole derivative. rsc.orgresearchgate.netFluorescence "turn-on".A probe consisting of a fluorophore coupled to an OPD group. rsc.orgresearchgate.net
Copper Ions (Cu(II)) Formation of cuprammonium complexes and oxidation of residual OPD.Colorimetric and fluorescence enhancement.Carbon dots from OPD for dual optical response to Cu(II) in water. mdpi.com

Supramolecular Chemistry: Exploration of Host-Guest Interactions and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound makes it an interesting candidate for building supramolecular assemblies through self-assembly and host-guest interactions. libretexts.org

The two adjacent amine groups are capable of forming strong, directional hydrogen bonds, which are fundamental interactions in molecular recognition and self-assembly. nih.gov These groups can act as hydrogen bond donors to assemble molecules into larger, ordered structures. The aromatic benzene (B151609) ring can participate in π-π stacking interactions, another key non-covalent force that drives the formation of one-, two-, or three-dimensional architectures. libretexts.orgnih.gov For instance, oligo(o-phenylenediamine) has been shown to self-assemble into one-dimensional nanostructures like fibers through π-π interactions when transferred from a good solvent to a poor one. nih.gov

The diethyl groups on the benzene ring would play a crucial role in directing the self-assembly process. They provide steric hindrance that can control the geometry of the assembly, preventing simple planar stacking and potentially leading to more complex, three-dimensional structures. Furthermore, these alkyl groups enhance solubility, making it possible to study self-assembly processes in solution. rsc.org In host-guest chemistry, derivatives of this compound could be designed to form specific cavities or binding pockets for smaller guest molecules, with the diethyl groups helping to define the shape and size of the binding site. researchgate.net

Table 4: Supramolecular Interactions and Potential Assemblies

Non-Covalent InteractionParticipating MoietyPotential Supramolecular StructureRole of Diethyl Groups
Hydrogen Bonding 1,2-Diamine groups1D chains, 2D sheets, discrete molecular complexes.Steric influence on the geometry of hydrogen-bonded networks.
π-π Stacking Benzene ring1D stacks, columnar phases. nih.govModulate the distance and orientation of stacked aromatic rings.
Host-Guest Interactions Functionalized diamine (e.g., in a macrocycle)Cages, capsules, or clefts that bind small molecules. libretexts.orgresearchgate.netDefine the size and shape of the host's binding cavity.
van der Waals Forces Diethyl groupsContribute to overall packing and stability of the assembly.Enhance solubility and influence the overall shape and packing of molecules.

Q & A

Basic Question: What are the key considerations for synthesizing 4,5-Diethylbenzene-1,2-diamine, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves catalytic hydrogenation of nitro precursors or reductive amination of nitro groups. For analogs like 4,5-dimethyl derivatives, stoichiometric control of ethyl substituents is critical to avoid over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) is recommended. Purity ≥95% can be confirmed using HPLC with a C18 column (UV detection at 254 nm) and validated against NMR (¹H/¹³C) for structural integrity .

Basic Question: How do steric and electronic effects of ethyl groups influence the reactivity of this compound in condensation reactions?

Methodological Answer:
The ethyl groups introduce steric hindrance, slowing nucleophilic attack at the 1,2-diamine positions. Electronically, alkyl substituents donate electrons via inductive effects, increasing amine basicity. Reactivity can be assessed via kinetic studies (e.g., condensation with carbonyl compounds under varying pH/temperature). Comparative studies with methyl or methoxy analogs (e.g., 4,5-Dimethoxybenzene-1,2-diamine) highlight substituent-dependent reaction rates .

Advanced Question: What experimental strategies resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:
Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. For example, in benzimidazole synthesis (via cyclization with aldehydes), tautomeric equilibria can be probed using deuterated solvents (DMSO-d₆ vs. CDCl₃) and variable-temperature NMR. High-resolution mass spectrometry (HRMS) and X-ray crystallography are critical for confirming molecular structures .

Advanced Question: How can computational methods predict the coordination behavior of this compound in metal complexes?

Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) model ligand-metal interactions, predicting geometries and stability constants. For analogs like 4,5-dimethyl derivatives, computational studies align with experimental data (e.g., bond lengths in Cu(II) complexes) to validate chelation modes. Solvent effects are incorporated via polarizable continuum models (PCM) .

Basic Question: What are the stability challenges for this compound under ambient conditions, and how are they mitigated?

Methodological Answer:
Alkyl-substituted diamines are prone to oxidation, particularly in solution. Stability is enhanced by storing compounds at -20°C under inert gas (N₂/Ar) and using antioxidants (e.g., BHT) in solvents. Solid-state stability is confirmed via accelerated aging tests (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Question: How does the ethyl substitution pattern affect the compound’s solubility and formulation in biological assays?

Methodological Answer:
Ethyl groups enhance lipophilicity (logP ≈ 1.5–2.0 predicted via ChemDraw), reducing aqueous solubility. For in vitro studies, dimethyl sulfoxide (DMSO) is preferred for stock solutions, with dilution in buffer (e.g., PBS pH 7.4) to ≤0.1% DMSO. Solubility parameters (Hansen solubility coefficients) guide solvent selection for analogs like 4,5-Dimethoxybenzene-1,2-diamine .

Advanced Question: What mechanistic insights explain the role of this compound in catalytic cycles for organic transformations?

Methodological Answer:
In palladium-catalyzed cross-coupling, the diamine acts as a ligand, stabilizing Pd(0) intermediates via chelation. Mechanistic studies (e.g., in situ IR/XAS spectroscopy) track coordination changes. Kinetic isotope effects (KIE) and Hammett plots correlate substituent effects (ethyl vs. methyl) with catalytic turnover rates .

Basic Question: Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

Methodological Answer:
¹H NMR (400 MHz, DMSO-d₆) identifies amine protons (δ 5.5–6.5 ppm) and ethyl groups (δ 1.2–1.4 ppm). FT-IR confirms N-H stretches (3300–3500 cm⁻¹). Mass spectrometry (ESI+) validates molecular ions (e.g., [M+H]+ at m/z 179.2). For crystalline derivatives, SC-XRD resolves regiochemistry ambiguities .

Advanced Question: How can factorial design optimize reaction conditions for synthesizing this compound-based polymers?

Methodological Answer:
A 2³ factorial design evaluates temperature (80–120°C), catalyst loading (5–10 mol%), and monomer ratio (1:1–1:2). Response surface methodology (RSM) models molecular weight (GPC) and yield. For analogs like 4,5-dimethylbenzene-1,2-diamine, optimal conditions are identified via ANOVA and Pareto charts .

Advanced Question: What theoretical frameworks explain the electrochemical behavior of this compound in sensor applications?

Methodological Answer:
Marcus theory models electron transfer kinetics at electrode surfaces. Cyclic voltammetry (scan rates 10–500 mV/s) identifies redox peaks (Epa/Epc) and calculates diffusion coefficients. For nitro-substituted analogs, DFT-derived HOMO/LUMO energies correlate with experimental reduction potentials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.